Cas no 898761-76-7 (3-(4-Bromophenyl)-4'-trifluoromethylpropiophenone)

3-(4-Bromophenyl)-4'-trifluoromethylpropiophenone is a brominated and trifluoromethyl-substituted aromatic ketone with applications in organic synthesis and pharmaceutical research. Its key structural features—a bromophenyl group and a trifluoromethyl moiety—enhance reactivity and stability, making it a valuable intermediate for cross-coupling reactions, such as Suzuki or Heck couplings. The electron-withdrawing trifluoromethyl group improves electrophilicity, facilitating nucleophilic additions or further functionalization. This compound is particularly useful in the development of fluorinated bioactive molecules due to its ability to modulate lipophilicity and metabolic stability. High purity and well-defined chemical properties ensure consistent performance in synthetic workflows. Suitable for research-scale applications, it is handled under standard laboratory conditions with appropriate safety measures.
3-(4-Bromophenyl)-4'-trifluoromethylpropiophenone structure
898761-76-7 structure
商品名:3-(4-Bromophenyl)-4'-trifluoromethylpropiophenone
CAS番号:898761-76-7
MF:C16H12BrF3O
メガワット:357.16509437561
CID:4719078

3-(4-Bromophenyl)-4'-trifluoromethylpropiophenone 化学的及び物理的性質

名前と識別子

    • 3-(4-bromophenyl)-4'-trifluoromethylpropiophenone
    • 3-(4-Bromophenyl)-1-(4-(trifluoromethyl)phenyl)propan-1-one
    • 3-(4-Bromophenyl)-4'-trifluoromethylpropiophenone
    • インチ: 1S/C16H12BrF3O/c17-14-8-1-11(2-9-14)3-10-15(21)12-4-6-13(7-5-12)16(18,19)20/h1-2,4-9H,3,10H2
    • InChIKey: KBEGKOWJWAFXCV-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=CC=1)CCC(C1C=CC(C(F)(F)F)=CC=1)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 340
  • トポロジー分子極性表面積: 17.1

3-(4-Bromophenyl)-4'-trifluoromethylpropiophenone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Fluorochem
206128-5g
3-(4-bromophenyl)-4'-trifluoromethylpropiophenone
898761-76-7 97%
5g
£2025.00 2022-02-28
Fluorochem
206128-2g
3-(4-bromophenyl)-4'-trifluoromethylpropiophenone
898761-76-7 97%
2g
£1013.00 2022-02-28
TRC
B099630-250mg
3-(4-Bromophenyl)-4'-trifluoromethylpropiophenone
898761-76-7
250mg
$ 440.00 2022-06-07
TRC
B099630-500mg
3-(4-Bromophenyl)-4'-trifluoromethylpropiophenone
898761-76-7
500mg
$ 735.00 2022-06-07
Fluorochem
206128-1g
3-(4-bromophenyl)-4'-trifluoromethylpropiophenone
898761-76-7 97%
1g
£540.00 2022-02-28

3-(4-Bromophenyl)-4'-trifluoromethylpropiophenone 関連文献

3-(4-Bromophenyl)-4'-trifluoromethylpropiophenoneに関する追加情報

Introduction to 3-(4-Bromophenyl)-4'-trifluoromethylpropiophenone (CAS No. 898761-76-7)

3-(4-Bromophenyl)-4'-trifluoromethylpropiophenone, identified by its Chemical Abstracts Service (CAS) number 898761-76-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of aryl ketones, characterized by its aromatic ring structure and a ketone functional group. The presence of both bromine and trifluoromethyl substituents on the aromatic ring imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of various bioactive molecules.

The bromine atom at the para position relative to the phenyl ring enhances electrophilic aromatic substitution reactions, while the trifluoromethyl group introduces electron-withdrawing effects that can modulate the reactivity and metabolic stability of downstream derivatives. These features make 3-(4-Bromophenyl)-4'-trifluoromethylpropiophenone a versatile building block for drug discovery efforts aimed at developing novel therapeutic agents.

In recent years, there has been a growing interest in exploring the pharmacological potential of aryl ketones, particularly those incorporating halogenated aromatic systems. The combination of 4-bromo and 4'-trifluoromethyl substituents in this compound has been exploited in several synthetic strategies to generate complex molecular architectures with enhanced binding affinity and selectivity. For instance, such structural motifs have been leveraged in the design of kinase inhibitors, which play a crucial role in treating cancers and inflammatory diseases.

One of the most compelling aspects of 3-(4-Bromophenyl)-4'-trifluoromethylpropiophenone is its utility as a precursor for constructing heterocyclic compounds. By undergoing cyclization reactions or cross-coupling processes, this compound can be transformed into scaffolds that mimic natural products or known drug entities. The trifluoromethyl group, in particular, is well-documented for its ability to improve pharmacokinetic properties such as lipophilicity and metabolic resistance, which are critical factors in drug development.

Recent advancements in computational chemistry have further highlighted the importance of this compound. Molecular modeling studies indicate that derivatives of 3-(4-Bromophenyl)-4'-trifluoromethylpropiophenone can interact with biological targets through multiple binding modes, providing opportunities for designing molecules with enhanced therapeutic efficacy. Moreover, the bromine substituent allows for facile functionalization via palladium-catalyzed cross-coupling reactions, enabling rapid diversification of the chemical library.

The synthesis of 3-(4-Bromophenyl)-4'-trifluoromethylpropiophenone typically involves multi-step organic transformations starting from commercially available precursors. Key steps often include bromination of a biphenyl derivative followed by introduction of the trifluoromethyl group via metal-halogen exchange or direct fluorination techniques. Optimizing these synthetic routes is essential to achieve high yields and purity, which are paramount for subsequent pharmaceutical applications.

From a medicinal chemistry perspective, the structural features of 3-(4-Bromophenyl)-4'-trifluoromethylpropiophenone align well with current trends toward rational drug design. The compound’s ability to serve as a scaffold for generating enzyme inhibitors has been particularly noteworthy. For example, researchers have utilized this intermediate to develop potent inhibitors targeting enzymes overexpressed in pathogenic organisms or dysregulated in human diseases.

The influence of electronic effects imposed by halogen substituents on biological activity has also been extensively studied with 3-(4-Bromophenyl)-4'-trifluoromethylpropiophenone derivatives. Computational modeling combined with experimental validation has demonstrated that subtle modifications around the aryl ring can significantly alter binding affinities and selectivity profiles. This underscores the importance of understanding structure-activity relationships when designing novel therapeutics.

In conclusion, 3-(4-Bromophenyl)-4'-trifluoromethylpropiophenone (CAS No. 898761-76-7) represents a valuable asset in modern drug discovery pipelines. Its unique structural composition offers numerous opportunities for generating innovative molecular architectures with potential therapeutic applications across various disease areas. As research continues to uncover new synthetic methodologies and pharmacological insights, this compound is poised to remain at the forefront of medicinal chemistry innovation.

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